5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine” involves the use of substituted aryloxy acetic acids and isoniazid in the presence of phosphorus oxychloride . This process results in the formation of a series of new 2-(substituted-aryloxymethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles .Scientific Research Applications
5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine has a wide range of applications in scientific research. It has been used in a variety of experiments, including those involving enzyme inhibition, free radical scavenging, and drug metabolism. It has been used to study the effects of oxidative stress on cells, as well as to investigate the mechanisms of drug metabolism and drug-drug interactions. In addition, this compound has been used to study the effects of various drugs on the human body, as well as to study the effects of various environmental toxins.
Mechanism of Action
Target of Action
The primary target of 5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine is alpha-synuclein (α-syn) , an intrinsically disordered protein . This protein is the main constituent of intracellular proteinaceous accumulations in Parkinson’s disease (PD) patients . The compound also exhibits antimicrobial activity against Escherichia coli and Staphylococcus epidermidis .
Mode of Action
This compound interacts with its targets to inhibit their function. In the case of α-syn, it acts as an aggregation inhibitor . It prevents the fibrillization process of α-syn, thereby reducing its aggregation . As an antimicrobial agent, it inhibits the growth of Escherichia coli and Staphylococcus epidermidis .
Biochemical Pathways
The compound affects the biochemical pathways related to the aggregation of α-syn. In pathological conditions, α-syn forms amyloid aggregates leading to neurotoxicity and neurodegeneration . By inhibiting the aggregation of α-syn, the compound can potentially prevent these pathological conditions .
Result of Action
The compound has shown promising results in preventing neurodegeneration in Parkinson’s disease. It has demonstrated the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of PD markers . As an antimicrobial agent, it has shown inhibitory effects against Escherichia coli and Staphylococcus epidermidis .
Advantages and Limitations for Lab Experiments
The advantages of using 5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine in lab experiments include its versatility, as it can be used as a starting material in chemical synthesis, or as a reagent in a variety of biochemical and physiological experiments. In addition, this compound is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, it can be difficult to purify this compound after a reaction, as it is prone to forming impurities.
Future Directions
There are a number of potential future directions for the use of 5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine in scientific research. For example, further research is needed to determine the exact mechanism of action of this compound and its effects on gene expression. In addition, further research is needed to determine the effects of this compound on different types of cells, as well as its potential applications in the treatment of various diseases. Finally, further research is needed to determine the potential uses of this compound in drug delivery systems, as well as its potential applications in the development of new drugs.
Biochemical Analysis
Biochemical Properties
5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including xanthine oxidoreductase, which is involved in the oxidative metabolism of purines. The interaction between this compound and xanthine oxidoreductase results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways associated with purine degradation . Additionally, this compound exhibits antioxidant properties, interacting with reactive oxygen species and reducing oxidative stress in cells .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the activity of alpha-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson’s disease. By inhibiting the aggregation of alpha-synuclein, this compound helps to prevent neurotoxicity and maintain neuronal health . Furthermore, this compound has been shown to modulate the expression of genes involved in oxidative stress response, thereby enhancing cellular resilience to oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as xanthine oxidoreductase, leading to enzyme inhibition. This binding is facilitated by the structural compatibility of this compound with the enzyme’s active site, allowing for effective inhibition of enzymatic activity . Additionally, this compound interacts with alpha-synuclein, preventing its aggregation and subsequent neurotoxic effects . These interactions highlight the compound’s potential as a therapeutic agent in the treatment of neurodegenerative diseases.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. Over time, the compound has been shown to maintain its stability under physiological conditions, with minimal degradation observed . In in vitro studies, this compound demonstrated sustained antioxidant activity, reducing oxidative stress in cells over extended periods . In in vivo studies, the compound exhibited consistent neuroprotective effects, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit xanthine oxidoreductase activity and reduce oxidative stress without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to purine metabolism and oxidative stress response. The compound interacts with xanthine oxidoreductase, inhibiting its activity and affecting the conversion of hypoxanthine to xanthine and xanthine to uric acid . Additionally, this compound modulates the levels of reactive oxygen species, thereby influencing the cellular redox state and enhancing antioxidant defenses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with human serum albumin, facilitating its transport in the bloodstream and distribution to target tissues . Within cells, this compound is localized to specific compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in oxidative stress response and energy metabolism . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . The compound’s presence in these subcellular locations enables it to effectively modulate cellular processes and maintain cellular homeostasis.
Properties
IUPAC Name |
5-pyridin-4-yl-1,2,4-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-10-6(12-11-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTFXGPZQFFCPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651732 | |
Record name | 5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23275-49-2 | |
Record name | 5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.